

# Spectroscopic Profile of Benzyl 4-hydroxyphenyl ketone: A Technical Guide

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## Compound of Interest

Compound Name: Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925

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## Introduction

**Benzyl 4-hydroxyphenyl ketone**, also known by its IUPAC name 1-(4-hydroxyphenyl)-2-phenylethanone, is a chemical compound with the molecular formula  $C_{14}H_{12}O_2$  and a molecular weight of 212.24 g/mol <sup>[1][2]</sup>. Its chemical structure consists of a benzyl group attached to a carbonyl carbon, which is in turn bonded to a 4-hydroxyphenyl group. This compound and its derivatives are of interest to researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key spectroscopic data for **Benzyl 4-hydroxyphenyl ketone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Benzyl 4-hydroxyphenyl ketone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### $^1H$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.90	Doublet	2H	Aromatic protons (ortho to carbonyl)
~7.20-7.40	Multiplet	5H	Aromatic protons (benzyl ring)
~6.90	Doublet	2H	Aromatic protons (ortho to hydroxyl)
~5.00	Singlet	1H	Hydroxyl proton (-OH)
~4.20	Singlet	2H	Methylene protons (-CH <sub>2</sub> -)

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~198	Carbonyl carbon (C=O)
~160	Aromatic carbon attached to -OH
~135	Aromatic carbon (ipso, benzyl ring)
~131	Aromatic carbons (ortho to carbonyl)
~129	Aromatic carbons (benzyl ring)
~128	Aromatic carbons (benzyl ring)
~127	Aromatic carbon (ipso, hydroxyphenyl ring)
~115	Aromatic carbons (ortho to hydroxyl)
~45	Methylene carbon (-CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (hydroxyl group)
~3030	Medium	C-H stretch (aromatic)
~2920	Weak	C-H stretch (aliphatic -CH <sub>2</sub> -)
~1680	Strong	C=O stretch (ketone)
~1600, 1510, 1450	Medium	C=C stretch (aromatic rings)
~1220	Strong	C-O stretch (phenol)
~830	Strong	C-H bend (para-disubstituted ring)
~740, 700	Strong	C-H bend (monosubstituted ring)

## Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
212	20	[M] <sup>+</sup> (Molecular ion)
121	100	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> (Base peak)
91	80	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Benzyl cation)
65	40	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Benzyl 4-hydroxyphenyl ketone** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is used for analysis.

#### $^1\text{H}$ NMR Acquisition:

- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
- A standard one-pulse sequence is used to acquire the proton spectrum.
- Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

#### $^{13}\text{C}$ NMR Acquisition:

- A proton-decoupled pulse sequence, such as a standard PENDANT or DEPT experiment, is used to acquire the carbon spectrum.
- The spectral width is set to approximately 220 ppm.
- Due to the lower natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (typically 1024 or more) and a longer acquisition time are required compared to  $^1\text{H}$  NMR.

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **Benzyl 4-hydroxyphenyl ketone** is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used for the analysis.<sup>[3]</sup>

Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and the sample spectrum is acquired.
- The spectrum is typically recorded in the mid-infrared range, from 4000 to 400  $\text{cm}^{-1}$ .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Benzyl 4-hydroxyphenyl ketone** is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.<sup>[2]</sup>

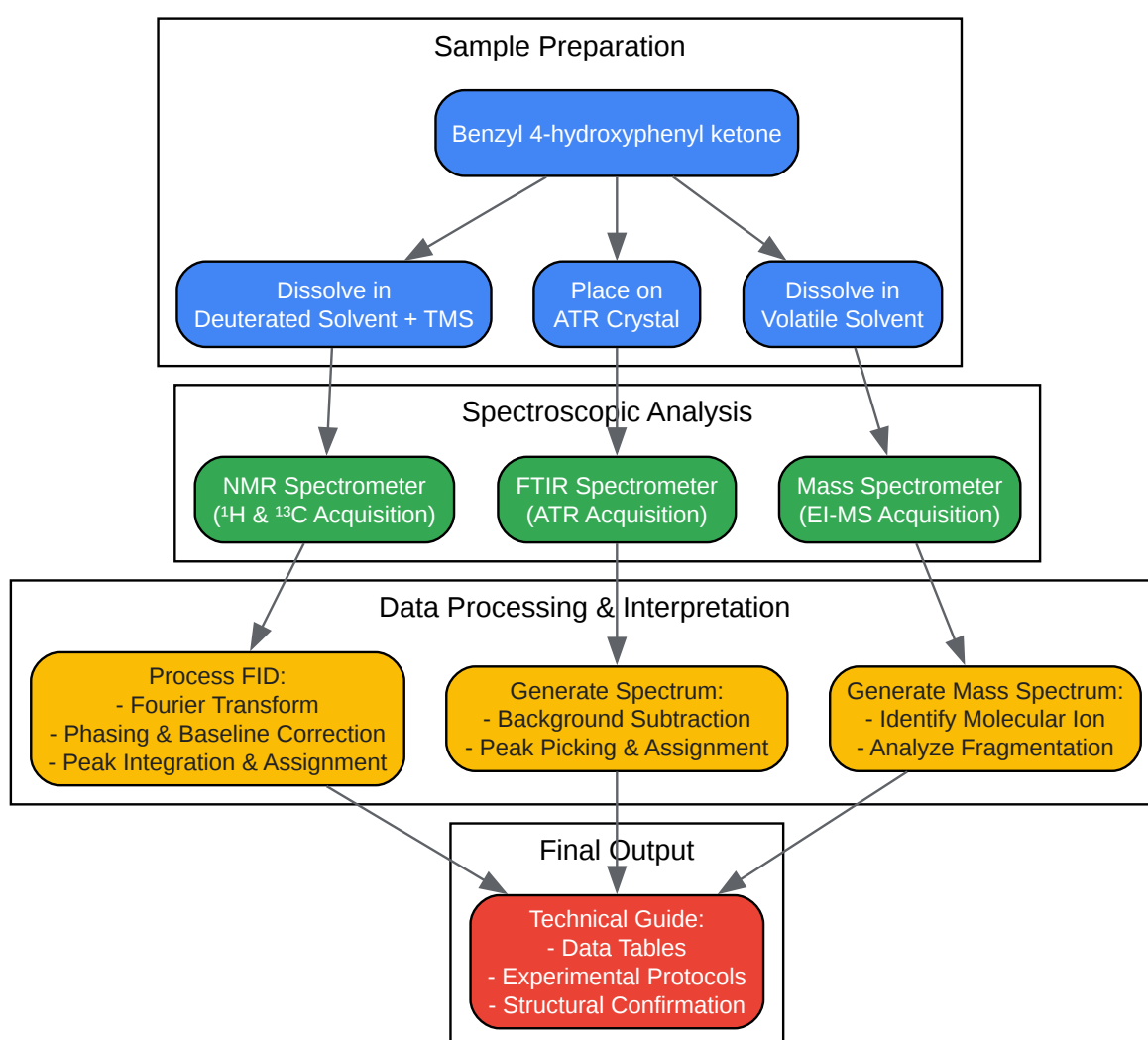
Acquisition:

- The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion.

**Data Processing:** The mass spectrum is plotted as relative intensity versus  $m/z$  ratio. The molecular ion peak ( $[M]^+$ ) is identified, and the fragmentation pattern is analyzed to provide structural information. The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

## Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Benzyl 4-hydroxyphenyl ketone**.



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## References

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